Fluorotris(4-methylphenyl)stannane
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Overview
Description
Fluorotris(4-methylphenyl)stannane is an organotin compound with the chemical formula C21H21FSn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorotris(4-methylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tris(4-methylphenyl)tin chloride with a fluorinating agent such as silver fluoride. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Fluorotris(4-methylphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Fluorotris(4-methylphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds for imaging.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of fluorotris(4-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as catalysis and bond formation. The pathways involved often include coordination chemistry and organometallic mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methylphenyl)tin chloride
- Tris(4-methylphenyl)tin hydride
- Tris(4-methylphenyl)tin oxide
Uniqueness
Fluorotris(4-methylphenyl)stannane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its non-fluorinated counterparts. The fluorine atom can influence the compound’s electronic properties, making it useful in specific applications where fluorine’s electronegativity and bond strength are advantageous .
Properties
CAS No. |
379-58-8 |
---|---|
Molecular Formula |
C21H21FSn |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
fluoro-tris(4-methylphenyl)stannane |
InChI |
InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |
InChI Key |
KYPFSEIZNVWVKM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)F |
Origin of Product |
United States |
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